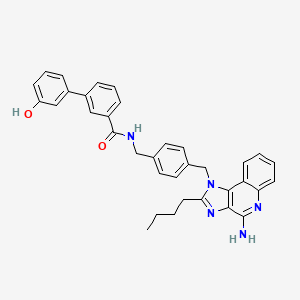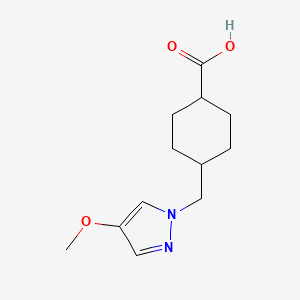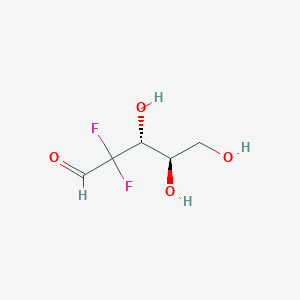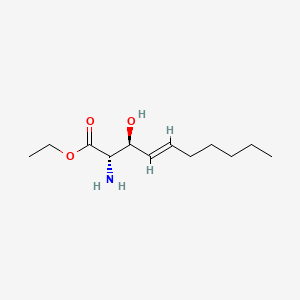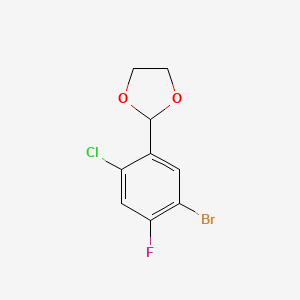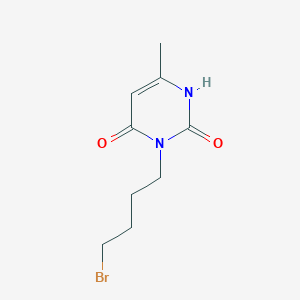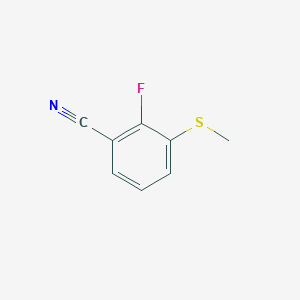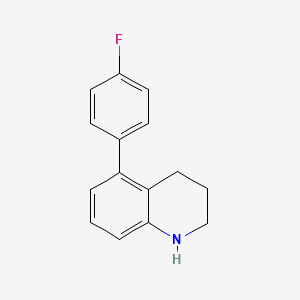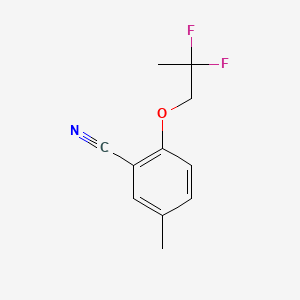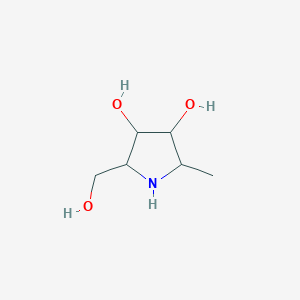
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin is an organic compound classified as a pyrrolidine. Pyrrolidines are a class of heterocyclic compounds containing a five-membered ring with one nitrogen atom and four carbon atoms. This compound is notable for its unique structure, which includes hydroxyl groups at positions 2, 3, and 4, and a methyl group at position 5.
準備方法
The synthesis of 2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin can be achieved through various synthetic routes. One common method involves the regio- and stereoselective introduction of amino and hydroxyl groups using strategies like tethered aminohydroxylation or epoxide-opening reactions. Industrial production methods may involve the use of trans-4-hydroxy-L-proline as a starting material, followed by a series of chemical transformations to introduce the desired functional groups.
化学反応の分析
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Etherification: The hydroxyl groups can react with alkyl halides to form ethers.
Common reagents used in these reactions include oxidizing agents for oxidation, carboxylic acids for esterification, and alkyl halides for etherification. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand for enzymes and other biomolecules.
Biology: Its structural similarity to other biologically active molecules has generated interest in its potential as a glycosidase inhibitor.
Medicine: Derivatives of this compound have shown anticancer activity in vitro, particularly in pancreatic cancer cell lines.
Industry: It finds applications in drug synthesis, polymer chemistry, and catalysis.
作用機序
The mechanism of action of 2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin involves its interaction with specific molecular targets. For example, it can act as a ligand for enzymes, influencing their function by binding to specific sites. The presence of hydroxyl and amine groups suggests it could interact with hydrogen bond donors and acceptors present in binding pockets of biological targets.
類似化合物との比較
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidin can be compared with other pyrrolidine derivatives, such as:
2-Hydroxymethyl-3,4-pyrrolidinediol: Similar in structure but lacks the methyl group at position 5.
3,4-Dihydroxy-2-hydroxymethyl-pyrrolidine: Another derivative with similar functional groups but different stereochemistry.
The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and biological activity.
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
2-(hydroxymethyl)-5-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-3-5(9)6(10)4(2-8)7-3/h3-10H,2H2,1H3 |
InChIキー |
YRBKDBZXOAEMOT-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(N1)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




